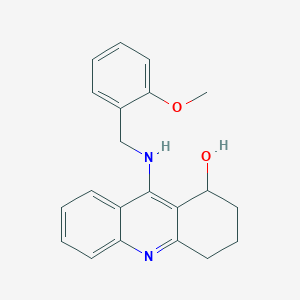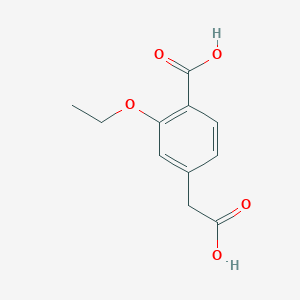
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) is a chemical compound that belongs to the class of furan derivatives. It is commonly known as furfural and is widely used in various industrial applications. This compound has gained significant attention from the scientific community due to its unique properties and potential applications.
Applications De Recherche Scientifique
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of various chemicals, including solvents, resins, and plastics. Furfural is also used as a flavoring agent in the food industry. It has been studied for its potential use as a biofuel and as a source of renewable chemicals. Additionally, furfural has been investigated for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amino acids and proteins. Furfural has been shown to cause DNA damage and induce oxidative stress in cells.
Biochemical and Physiological Effects:
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) has been shown to have both biochemical and physiological effects. It has been found to induce cytotoxicity in various cell types, including cancer cells. Furfural has also been shown to induce apoptosis and inhibit cell proliferation. Additionally, furfural has been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) in lab experiments is its wide range of applications. It can be used as a starting material for the synthesis of various chemicals, and it has been investigated for its potential use in biofuels and renewable chemicals. However, the use of furfural in lab experiments is limited by its potential toxicity and reactivity. It is important to handle furfural with care and to use appropriate safety precautions.
Orientations Futures
There are several future directions for the research of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI). One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, furfural could be further investigated for its potential use as a biofuel and as a source of renewable chemicals. The antimicrobial and anticancer properties of furfural could also be further studied for potential therapeutic applications. Finally, the toxicological effects of furfural could be further investigated to determine its safety for use in various applications.
Méthodes De Synthèse
The synthesis of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) can be achieved through various methods. One of the most common methods is the acid-catalyzed dehydration of pentoses, which involves the conversion of pentoses to furfural in the presence of an acid catalyst. Another method involves the oxidation of furfuryl alcohol using a suitable oxidizing agent. The synthesis of furfural can also be achieved through the catalytic hydrogenation of furfuryl alcohol.
Propriétés
| 110528-14-8 | |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(2R,5S)-5-methoxy-3,3-dimethyloxolane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-8(2)4-7(10-3)11-6(8)5-9/h5-7H,4H2,1-3H3/t6-,7-/m0/s1 |
Clé InChI |
YTLSYFDOXMDNOJ-BQBZGAKWSA-N |
SMILES isomérique |
CC1(C[C@H](O[C@H]1C=O)OC)C |
SMILES |
CC1(CC(OC1C=O)OC)C |
SMILES canonique |
CC1(CC(OC1C=O)OC)C |
Synonymes |
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


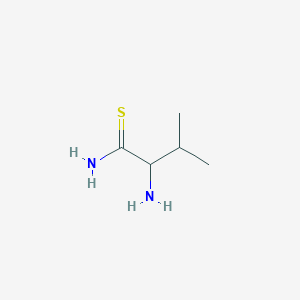

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)


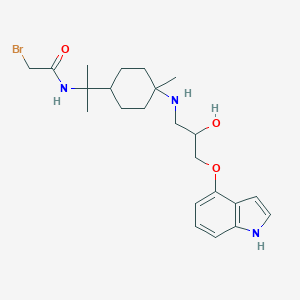
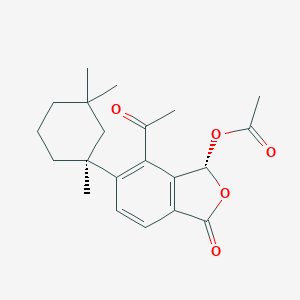
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)

